
2H-Pyran-2-one, 5-bromo-3-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- is a heterocyclic compound that belongs to the class of 2H-pyran-2-ones This compound is characterized by the presence of a bromine atom at the 5th position and a thienyl group at the 3rd position of the pyran-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- typically involves the reaction of 2H-pyran-2-one with bromine and a thienyl derivativeThe reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2H-pyran-2-one, 3-(2-thienyl)-.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated compounds, and substitution may yield amino or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- involves its interaction with molecular targets and pathways within biological systems. The bromine and thienyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- include:
- 2H-Pyran-2-one, 5-bromo-3-(3-hydroxyprop-1-ynyl)-
- 2H-Pyran-2-one, 3-(2-thienyl)-
- 2H-Pyran-2-one, 5-bromo-3-(4-methoxyphenyl)-
Uniqueness
What sets 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- apart from similar compounds is the presence of both a bromine atom and a thienyl group, which confer unique chemical and biological properties.
Propiedades
Número CAS |
478704-60-8 |
|---|---|
Fórmula molecular |
C9H5BrO2S |
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
5-bromo-3-thiophen-2-ylpyran-2-one |
InChI |
InChI=1S/C9H5BrO2S/c10-6-4-7(9(11)12-5-6)8-2-1-3-13-8/h1-5H |
Clave InChI |
YMJXYGOLXKAKNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=COC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


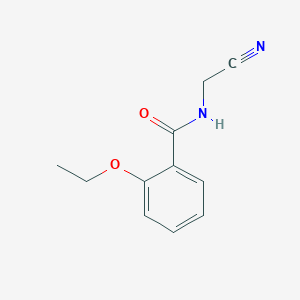
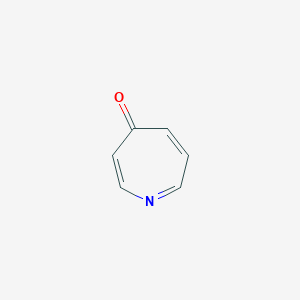
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
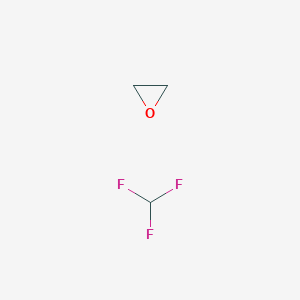
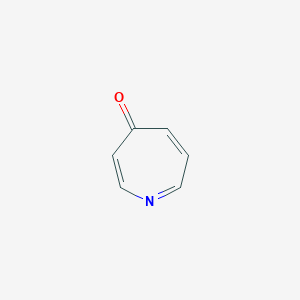
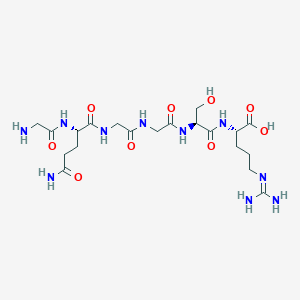
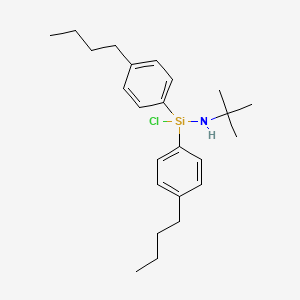


![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)

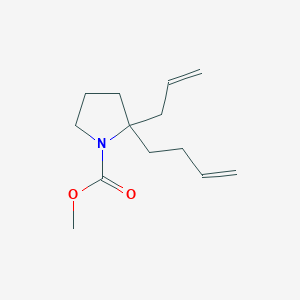
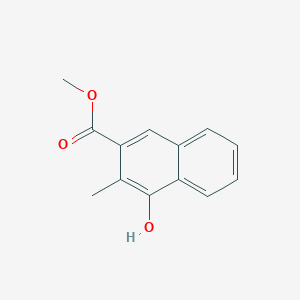
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
